3-(2-Furyl)acrolein

Catalog No.
S713764
CAS No.
623-30-3
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Furyl)acrolein

CAS Number

623-30-3

Product Name

3-(2-Furyl)acrolein

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enal

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+

InChI Key

VZIRCHXYMBFNFD-HNQUOIGGSA-N

SMILES

C1=COC(=C1)C=CC=O

Solubility

Insoluble (<1 mg/ml at 68.0° F) (NTP, 1992)
Insoluble in water
Soluble (in ethanol)

Canonical SMILES

C1=COC(=C1)C=CC=O

Isomeric SMILES

C1=COC(=C1)/C=C/C=O

Synthesis:

3-(2-Furyl)acrolein, also known as trans-3-(2-furyl)acrolein, is a relatively complex organic molecule that can be synthesized through various methods. One established approach involves the condensation reaction between furan and 2-propenal (acrolein) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction yields the desired product along with other byproducts, requiring further purification techniques like distillation or chromatography. [Source: Sigma-Aldrich product page for trans-3-(2-Furyl)acrolein, ]

Applications in Organic Synthesis:

-(2-Furyl)acrolein serves as a valuable building block in organic synthesis due to its reactive nature. The presence of the α,β-unsaturated carbonyl functionality (C=C-C=O) makes it susceptible to various addition reactions, allowing for the construction of complex molecules. Researchers have utilized 3-(2-furyl)acrolein in the synthesis of diverse target compounds, including:

  • Heterocyclic compounds: The furan ring and the α,β-unsaturated carbonyl system can participate in cyclization reactions to form various heterocyclic structures, which are prevalent in numerous natural products and pharmaceuticals. [Source: Biosynth product page for 2-Methyl-3-(2-furyl)acrolein, ]
  • Unsaturated aldehydes and ketones: The α,β-unsaturated carbonyl functionality can undergo various addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. This allows for the creation of diverse unsaturated aldehydes and ketones with potential applications in organic synthesis and material science. [Source: PubChem entry for 3-(2-Furyl)acrolein, ]

Other Potential Applications:

Beyond its role in organic synthesis, 3-(2-furyl)acrolein exhibits interesting properties that have sparked exploration in other research areas. These include:

  • Attractant properties: Studies have shown that 3-(2-furyl)acrolein possesses attracting properties for certain yeast strains like Saccharomyces cerevisiae. This finding has potential applications in the field of biotechnology, particularly in the development of selective attractants for specific microorganisms. [Source: Biosynth product page for 2-Methyl-3-(2-furyl)acrolein, ]
  • Food flavoring agent: The closely related compound 2-methyl-3-(2-furyl)acrolein has been identified as a flavoring agent and evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). While deemed safe for current intake levels, further research is needed to fully understand its long-term safety profile. [Source: PubChem entry for 2-Methyl-3-(2-furyl)propenal, ]

3-(2-Furyl)acrolein, also known as (E)-3-(furan-2-yl)acrylaldehyde, is an organic compound with the molecular formula C7H6O2C_7H_6O_2 and a molecular weight of approximately 122.12 g/mol. It features a furan ring, which is a five-membered aromatic ring containing oxygen, attached to an acrolein moiety. This compound appears as a light brown powder with a characteristic cinnamon odor and is insoluble in water . The compound is classified as an aldehyde and is known for its potential reactivity, including self-condensation and polymerization under acidic conditions .

The specific mechanism of action of 3-(2-Furyl)acrolein is not well understood. However, due to its structural similarity to acrolein, it might exhibit similar biological effects. Acrolein is a known irritant and can react with thiol groups in proteins, potentially disrupting cellular function []. Further research is needed to elucidate the specific mechanism of action of 3-(2-Furyl)acrolein.

3-(2-Furyl)acrolein is likely to share some of the hazards associated with acrolein. Limited data exists, but based on its structure, it is expected to be:

  • Harmful if swallowed, inhaled, or absorbed through the skin [].
  • A severe skin and eye irritant [].

  • Self-Condensation: Under acidic conditions, it can undergo exothermic self-condensation reactions.
  • Polymerization: The compound can polymerize, particularly when catalyzed by acids.
  • Oxidation Reactions: It can react with air to form peroxo acids and eventually carboxylic acids through autoxidation processes activated by light and transition metal salts .

The biological activity of 3-(2-Furyl)acrolein has been explored in various contexts:

  • Irritant Properties: Exposure to this compound may lead to irritation of the eyes, skin, and mucous membranes .
  • Potential Antimicrobial Activity: Some studies suggest that compounds derived from furan may exhibit antimicrobial properties, although specific data on 3-(2-Furyl)acrolein remains limited .

Several methods have been reported for the synthesis of 3-(2-Furyl)acrolein:

  • Aldol Condensation: A common method involves the aldol condensation between furfural and an aldehyde enolate, yielding 3-(2-Furyl)acrolein as a major product .
  • Direct Reaction: Another approach includes the direct reaction of furan derivatives with acrolein under specific reaction conditions .

3-(2-Furyl)acrolein finds applications across various fields:

  • Food Industry: It is used as a flavoring agent due to its cinnamon-like aroma.
  • Cosmetics: The compound is incorporated into cosmetic formulations for its fragrance properties.
  • Pharmaceuticals: Its derivatives may be explored for potential medicinal applications .

Interaction studies involving 3-(2-Furyl)acrolein have primarily focused on its reactivity with other chemical species. It has been noted that the compound can generate flammable or toxic gases when reacting with certain azo or diazo compounds. Additionally, it can interact with strong reducing agents, leading to various reaction pathways that warrant further investigation for safety and efficacy in applications .

Several compounds share structural similarities with 3-(2-Furyl)acrolein. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-(5-Methylfuran-2-yl)acrylaldehyde5555-90-80.97Methyl substitution on the furan ring
(E)-3-(4-Methoxyphenyl)acrylaldehyde24680-50-00.70Contains a methoxy group instead of furan
1-(P-Methoxyphenyl)-1-buten-3-one943-88-40.67Different functional groups on the phenyl ring
3-(2-Furanyl)-2-propenal623-30-31.00Structural isomer; similar reactivity profile
(E)-3-(Furan-2-yl)acrylaldehyde39511-08-51.00Identical structure; alternative naming

Physical Description

Beta-(2-furyl)acrolein is a light brown powder. Cinnamon odor. (NTP, 1992)
White or yellow needles; Cooked spicy-herb aroma

XLogP3

1.1

Boiling Point

275 °F at 14 mm Hg (NTP, 1992)

Melting Point

129 °F (NTP, 1992)

UNII

SSQ86U3DRP

GHS Hazard Statements

Aggregated GHS information provided by 1417 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 87 of 1417 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1330 of 1417 companies with hazard statement code(s):;
H302 (99.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

623-30-3
39511-08-5

Wikipedia

2-furanacrolein

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenal, 3-(2-furanyl)-: ACTIVE

Dates

Modify: 2023-08-15
Raup et al. Cooperative catalysis by carbenes and Lewis acids in a highly stereoselective route to gamma-lactams. Nature Chemistry, doi: 10.1038/nchem.727, published online 18 July 2010 http://www.nature.com/nchem
Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem

Explore Compound Types